

physicochemical properties and chemical structure of Cyclofenil

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Compound of Interest

Compound Name:	Cyclofenil
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An In-depth Technical Guide to the Physicochemical Properties and Chemical Structure of **Cyclofenil**

Introduction to Cyclofenil

Cyclofenil is a synthetic, non-steroidal selective estrogen receptor modulator (SERM) that has been utilized primarily as a gonadotropin stimulant for the treatment of anovulatory infertility and other menstrual disorders.^{[1][2]} Marketed under various trade names, including Sexovid and Fertodur, it operates by modulating estrogen receptors, exhibiting both estrogenic (agonist) and anti-estrogenic (antagonist) effects in a tissue-specific manner.^{[1][3]} Structurally, it is related to other well-known SERMs like clomifene and tamoxifen.^[1] Although its use has largely been discontinued in many regions, it remains a significant compound of study for researchers in reproductive health, endocrinology, and drug development.^{[1][4]} This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the analytical methodologies used for its characterization.

Chemical Identity and Structure

The unique therapeutic action of **Cyclofenil** is intrinsically linked to its molecular architecture. As a diphenylethylene derivative, its structure features a central cyclohexylidene methane group bonded to two phenyl rings, each substituted with an acetate group.^[1]

Nomenclature and Identifiers

A clear and unambiguous identification is critical in scientific research. The standard identifiers for **Cyclofenil** are provided below.

Identifier	Value
IUPAC Name	[4-[(4-Acetoxyphenyl)-cyclohexylidene-methyl]phenyl] acetate[1][2]
CAS Number	2624-43-3[1][2]
Molecular Formula	C ₂₃ H ₂₄ O ₄ [1][2]
Canonical SMILES	CC(=O)OC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC(=O)C[2]
InChI Key	GVOUPPWUYJWQSK-UHFFFAOYSA-N[2]
Synonyms	Cyclophenil, Sexovid, Fertodur, F-6066, ICI-48213[1][2]

Molecular Structure

The two-dimensional representation of **Cyclofenil** illustrates the connectivity of atoms and functional groups that define its chemical behavior and biological activity.

Caption: Chemical structure of **Cyclofenil** (C₂₃H₂₄O₄).

Physicochemical Properties

The physicochemical properties of a drug molecule are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Property	Value	Source
Molar Mass	364.44 g/mol	[1] [2]
Physical Appearance	White crystalline solid	[5]
Melting Point	Data not consistently available; synthesis of analogs suggests it is a solid at room temperature.	[6]
Aqueous Solubility	Poorly water-soluble (< 1 µg/mL in phosphate buffer pH 7.4). Considered to have low solubility.	[7] [8]
LogP (Octanol-Water Partition Coefficient)	5.5 (XlogP)	[8]
Hydrogen Bond Donors	0	[8]
Hydrogen Bond Acceptors	4	[8]
Rotatable Bond Count	6	[8]

The high LogP value indicates that **Cyclofenil** is highly lipophilic, which, combined with its low aqueous solubility, aligns with its classification as a Biopharmaceutics Drug Disposition Classification System (BDDCS) Class 2 drug (low solubility, high permeability).[\[8\]](#) Its poor solubility is a significant challenge in formulation and can be attributed to its symmetric and rigid structure.[\[7\]](#)

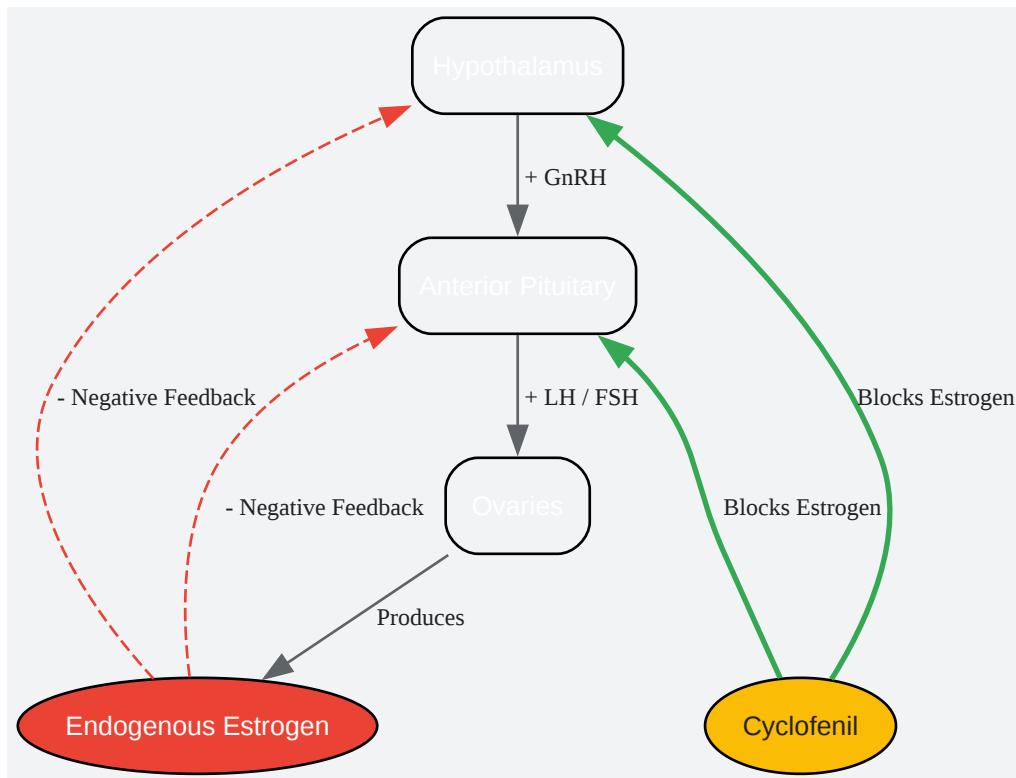
Pharmacodynamics and Mechanism of Action

Cyclofenil's therapeutic effects stem from its activity as a SERM. It binds to both primary types of estrogen receptors, ER α and ER β , but its action varies depending on the target tissue.[\[9\]](#)[\[10\]](#)

- Anti-Estrogenic Action (Antagonist): In the hypothalamus and pituitary gland, **Cyclofenil** acts as an estrogen antagonist.[\[9\]](#)[\[11\]](#) It blocks the negative feedback mechanism of endogenous estrogen, leading to an increased release of Gonadotropin-Releasing Hormone (GnRH). This, in turn, stimulates the pituitary to secrete more Luteinizing Hormone (LH) and Follicle-

Stimulating Hormone (FSH).^{[9][11]} The surge in gonadotropins promotes follicular development and induces ovulation, which is the basis of its use in treating infertility.^{[3][9]}

- Estrogenic Action (Agonist): In other tissues, such as bone, **Cyclofenil** can mimic the effects of estrogen.^{[3][9]} This agonistic activity has prompted research into its potential for managing osteoporosis, although this application is less studied than its reproductive effects.^[3]



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Caption: **Cyclofenil**'s mechanism on the Hypothalamic-Pituitary-Gonadal axis.

Pharmacokinetics and Metabolism

- Administration and Half-Life: **Cyclofenil** is administered orally.^[1] Following a single 200 mg dose, its elimination half-life is reported to be between 18 and 29 hours.^{[1][4]}
- Metabolism: The biotransformation of **Cyclofenil** is a key aspect of its clearance. The parent compound is extensively metabolized and is typically not detected in urine.^[12] The primary metabolic pathway involves hydroxylation of the cyclohexyl ring, followed by conjugation to

form glucuronides.[12][13] These hydroxylated metabolites are the main species identified in urinary excretion studies.[12][13]

Synthesis and Spectroscopic Characterization

Chemical Synthesis

A common method for synthesizing **Cyclofenil** and its analogs is the McMurry coupling reaction.[6] This reaction typically involves the reductive coupling of a ketone (in this case, 4,4'-dihydroxybenzophenone) with another ketone (cyclohexanone) using a low-valent titanium reagent, followed by acetylation of the resulting phenolic hydroxyl groups.[6]

Spectroscopic Data

Definitive structural confirmation relies on spectroscopic analysis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would be expected to show characteristic signals for the aromatic protons on the two phenyl rings, multiplets for the protons of the cyclohexane ring, and a distinct singlet for the methyl protons of the two acetate groups.[6][14]
 - ^{13}C NMR: The carbon spectrum would reveal signals for the carbonyl carbons of the acetate groups, quaternary carbons, aromatic carbons, and the aliphatic carbons of the cyclohexyl ring.[14]
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. [6] Analysis via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS) is standard for identifying **Cyclofenil** and its metabolites in biological matrices.[12][15] The fragmentation pattern would likely show losses of acetic acid or the acetyl group.
- Infrared (IR) Spectroscopy:
 - The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester (acetate) functional groups, typically in the range of

1735-1750 cm⁻¹. Additional bands would correspond to C-O stretching and aromatic C-H and C=C vibrations.[6]

Analytical Methodologies

The detection and quantification of **Cyclofenil**, particularly its metabolites, are crucial for doping control and pharmacokinetic studies.[13][16] Given its presence on the World Anti-Doping Agency (WADA) Prohibited List, robust analytical methods are well-established.[16]

Protocol: GC-MS Analysis of Cyclofenil Metabolites in Urine

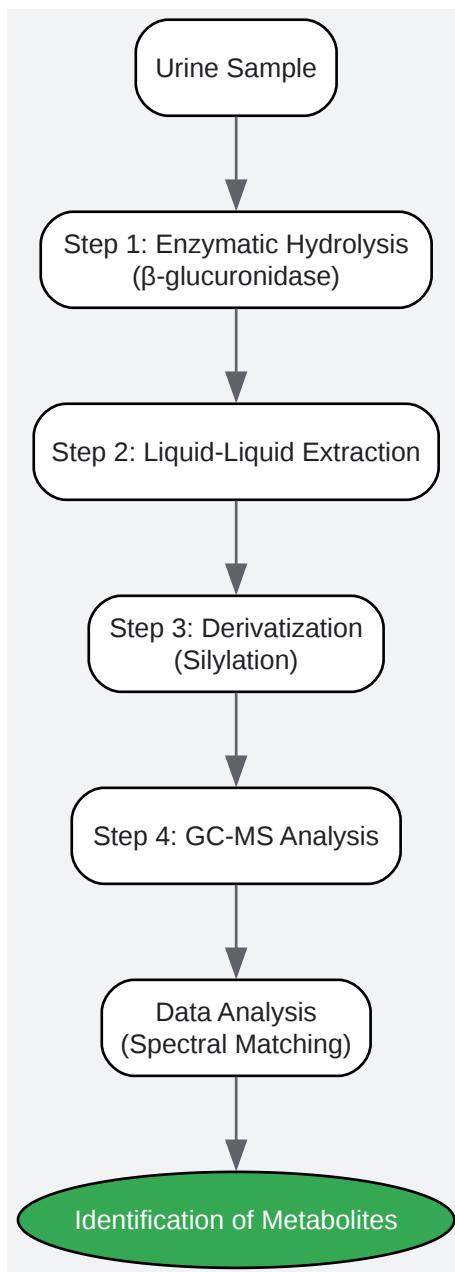
This protocol outlines a typical workflow for identifying hydroxylated **Cyclofenil** metabolites in a urine sample.[12][15]

Objective: To detect and identify hydroxylated metabolites of **Cyclofenil**.

Methodology:

- Enzymatic Hydrolysis: Urine samples are first treated with β -glucuronidase to cleave the glucuronide conjugates, liberating the hydroxylated metabolites.
- Liquid-Liquid Extraction (LLE): The hydrolyzed sample is extracted with an organic solvent (e.g., a mixture of ether and ethyl acetate) under alkaline conditions to isolate the metabolites from the aqueous matrix.
- Derivatization: The dried extract is derivatized using a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) to convert the hydroxyl groups into more volatile and thermally stable trimethylsilyl (TMS) ethers. This step is critical for successful GC analysis.
- GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
 - Separation: A capillary GC column separates the different metabolites based on their volatility and interaction with the stationary phase.

- Detection: The mass spectrometer fragments the eluted compounds, and the resulting mass spectra are compared to reference spectra of synthesized standards for unambiguous identification.[13]



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Caption: Workflow for GC-MS analysis of **Cyclofenil** metabolites.

Toxicology and Safety Profile

The clinical use of **Cyclofenil** is associated with potential adverse effects, the most significant of which is hepatotoxicity.[1][4]

- Liver Effects: Biochemical signs of liver changes have been observed in a notable percentage of users, with a smaller fraction experiencing overt hepatitis.[4] Regular monitoring of liver function is often recommended during treatment.[3]
- Thromboembolic Events: As a SERM, **Cyclofenil** may increase the risk of thromboembolic events like deep vein thrombosis (DVT).[3]
- Contraindications: The drug is contraindicated in pregnancy due to potential harm to the fetus.[3]

Conclusion

Cyclofenil is a well-characterized SERM with a clear structure-activity relationship. Its physicochemical properties, particularly its high lipophilicity and low aqueous solubility, define its pharmacokinetic profile and present formulation challenges. The mechanism of action, centered on the differential modulation of estrogen receptors in the hypothalamic-pituitary-gonadal axis, underpins its clinical application in ovulation induction. Robust analytical methods, primarily based on mass spectrometry, have been developed for its detection and the characterization of its hydroxylated metabolites. A thorough understanding of these technical aspects is essential for researchers and professionals working with this and related compounds in drug discovery and development.

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